Cas no 2299230-82-1 (Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)-)
Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)- Chemical and Physical Properties
Names and Identifiers
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- Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)-
- (2S,4S)-4-fluoro-2-methylpyrrolidine
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- Inchi: 1S/C5H10FN/c1-4-2-5(6)3-7-4/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1
- InChI Key: VDQWBMJIPFGCSK-WHFBIAKZSA-N
- SMILES: N1C[C@@H](F)C[C@@H]1C
Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Bestfluorodrug | YF1040021-0.1g |
(2S,4S)-4-fluoro-2-methylpyrrolidine |
2299230-82-1 | 97% | 0.1g |
¥3000 | 2023-09-19 | |
| Bestfluorodrug | YF1040021-0.5g |
(2S,4S)-4-fluoro-2-methylpyrrolidine |
2299230-82-1 | 97% | 0.5g |
¥7200 | 2023-09-19 | |
| Bestfluorodrug | YF1040021-1.0g |
(2S,4S)-4-fluoro-2-methylpyrrolidine |
2299230-82-1 | 97% | 1.0g |
¥12000 | 2023-03-10 | |
| Bestfluorodrug | YF1040021-1g |
(2S,4S)-4-fluoro-2-methylpyrrolidine |
2299230-82-1 | 97% | 1g |
¥12000 | 2023-09-19 |
Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)- Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)-
Pyrrolidine, 4-Fluoro-2-Methyl-, (2S,4S)-: A Comprehensive Overview
The compound Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)- with CAS No. 2299230-82-1 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidines, which are five-membered ring structures containing one nitrogen atom. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position introduces unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations and applications.
Recent studies have highlighted the potential of Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)- as a chiral building block in asymmetric synthesis. Its stereochemistry, specifically the (2S,4S) configuration, plays a crucial role in determining its reactivity and selectivity in enantioselective reactions. Researchers have employed this compound as a precursor for the synthesis of bioactive molecules, including pharmaceutical agents and agrochemicals.
The synthesis of Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)- involves a series of carefully designed steps to ensure high enantiomeric excess (ee). One notable approach involves the use of organocatalysis, where chiral catalysts facilitate the formation of the desired stereochemistry with minimal environmental impact. This method aligns with the growing trend toward sustainable and green chemistry practices.
In terms of applications, Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)- has shown promise in drug discovery programs targeting various therapeutic areas. For instance, its derivatives have been investigated for their potential as inhibitors of enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The fluorine atom at the 4-position contributes to enhanced lipophilicity and metabolic stability, which are desirable properties for drug candidates.
Moreover, Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)- has been utilized in the development of advanced materials. Its ability to form stable amide bonds makes it an attractive candidate for polymer synthesis and self-assembling systems. Recent research has explored its use in creating stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.
The stereochemical purity of Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)- is critical for its applications in both academic and industrial settings. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure that the compound meets stringent quality control standards.
In conclusion, Pyrrolidine, 4-fluoro-2-methyl-, (2S,4S)- is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and stereochemistry make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery and materials science.
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